N-phenylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 249.18 g/mol. It is commonly referred to as 4-anilinopiperidine and is classified as a hydrochloride salt. This compound appears as a white crystalline powder and is soluble in water due to the presence of two hydrochloride groups, which enhance its solubility properties .
N-phenylpiperidin-4-amine dihydrochloride (NPP) is primarily used as an analytical reference standard in scientific research. It serves as a benchmark for identifying NPP as an impurity within other chemicals. NPP has been documented as an impurity in fentanyl, a powerful synthetic opioid, and its analogs []. By comparing the chemical properties of NPP to an unknown substance, researchers can determine if NPP is present []. This information is crucial for understanding the complete chemical composition of a substance, which is essential for safety assessments and accurate pharmacological studies.
While the specific properties and biological effects of NPP are not extensively documented, its structural similarity to other chemicals with known pharmacological activity suggests potential research applications. Due to its chemical structure, NPP may hold promise for research into areas like central nervous system function or ligand design, but more research is needed [, ].
N-phenylpiperidin-4-amine dihydrochloride has been noted for its biological activity, particularly in pharmacological contexts. It serves as an impurity in fentanyl and related compounds, indicating its relevance in opioid research . Its potential effects include:
The synthesis of N-phenylpiperidin-4-amine dihydrochloride typically involves the following steps:
This method is efficient and allows for the production of high-purity compounds suitable for research and pharmaceutical applications.
N-phenylpiperidin-4-amine dihydrochloride has several applications, including:
Studies on N-phenylpiperidin-4-amine dihydrochloride have focused on its interactions with various biological systems. Notable findings include:
Understanding these interactions is crucial for assessing safety and efficacy in therapeutic contexts.
Several compounds share structural similarities with N-phenylpiperidin-4-amine dihydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-methyl-N-phenylpiperidin-4-amine | Methyl substitution increases lipophilicity | |
| 4-Anilinopiperidine | Parent structure without hydrochloride salt | |
| N-(4-chlorophenyl)-N-(1-isopropyl)-4-piperidyl phenylacetamide | Contains chlorinated phenyl group | |
| N-benzyl-N-(1-propyl)piperidin-4-amines | Benzyl substitution alters receptor affinity |
N-phenylpiperidin-4-amine dihydrochloride stands out due to its specific structural features that allow it to act as an impurity in fentanyl, providing insights into the synthesis and modification of opioid analgesics. Its dual hydrochloride form enhances solubility compared to some similar compounds, making it more suitable for pharmaceutical applications.
The synthesis of N-phenylpiperidin-4-amine dihydrochloride relies fundamentally on reductive amination protocols that establish the critical carbon-nitrogen bond between the piperidine core and the phenyl substituent [3] [6] [7]. These methodologies represent the most widely documented and synthetically viable approaches for constructing the target molecular framework.
The most extensively validated method employs a two-step reductive amination process utilizing sodium triacetoxyborohydride as the primary reducing agent . The initial step involves the reaction of 1-tertiary-butoxycarbonyl-4-piperidone with aniline in the presence of sodium triacetoxyborohydride in dichloroethane with acetic acid as catalyst . This protocol achieves yields ranging from 70-84% under ambient temperature conditions over extended reaction periods .
The mechanism proceeds through imine intermediate formation followed by selective reduction, with dichloroethane optimizing substrate solubility and reaction kinetics . The stoichiometric excess of aniline, typically 1.2 equivalents, drives the condensation reaction to completion while minimizing competing side reactions . The subsequent deprotection step utilizes trifluoroacetic acid in dichloromethane, proceeding quantitatively at room temperature within one hour .
Sodium cyanoborohydride presents an alternative reducing agent for reductive amination protocols, particularly effective in methanolic solutions under mildly acidic conditions . This system typically yields 70-80% of the desired piperidine product with moderate selectivity . The method requires careful pH control to balance imine formation with selective reduction, often necessitating buffered reaction conditions.
Iron-catalyzed reductive amination systems utilizing Knölker-type iron complexes have demonstrated exceptional efficiency in piperidine synthesis [17]. These systems operate under hydrogen atmosphere at elevated pressures, achieving complete conversion to desired products under optimized conditions [17]. The catalytic mechanism involves hydrogen borrowing methodology, where the iron complex facilitates both oxidation and reduction steps in a coordinated fashion [17].
Computational studies have identified electron-withdrawing substituents on the cyclopentadienone ligands as crucial for enhancing catalytic activity [17]. Specifically, trifluoromethyl groups in para or meta positions on phenyl substituents of the cyclopentadienone significantly improve reaction efficiency, achieving complete conversion within five hours at 45°C [17].
The double reductive amination methodology represents a sophisticated approach for piperidine synthesis from dicarbonyl precursors [7]. This strategy forms both carbon-nitrogen bonds of the piperidine ring in a single synthetic operation, utilizing ruthenium catalysts for highly selective transformations [3]. The process demonstrates particular utility with glutaric dialdehyde and aniline derivatives, producing substituted piperidines in moderate to excellent yields [3].
Microwave-mediated Leuckart reactions provide an alternative double reductive amination pathway, employing diketones and aryl ammonium formate as both nitrogen source and reductant [3]. This methodology offers rapid access to piperidine frameworks under controlled heating conditions.
| Protocol | Reducing Agent | Solvent System | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Sodium Triacetoxyborohydride (Standard) | NaBH(OAc)₃ | DCE/AcOH | 25 | 70-84 | High |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH/acid | 25-40 | 70-80 | Moderate |
| Iron-Catalyzed System | Knölker-type Fe complexes | EtOH/H₂ | 45 | 100 | High |
| Rhodium-Catalyzed Transfer Hydrogenation | Rh catalyst + HCOOH | Aqueous medium | 80-100 | 85-95 | Excellent |
| Double Reductive Amination | Ru(II) catalyst | Various alcohols | 80-120 | 65-90 | Variable |
The formation of N-phenylpiperidin-4-amine dihydrochloride requires precise stoichiometric control and careful solvent selection to achieve optimal salt formation and crystal quality [8] [20] [22]. The dihydrochloride salt formation involves protonation of both the piperidine nitrogen and the aniline nitrogen, necessitating specific reaction conditions for complete conversion.
The formation of the dihydrochloride salt demands a 2:1 molar ratio of hydrochloric acid to the free base to ensure complete protonation of both nitrogen centers [29]. Excess hydrochloric acid prevents decomposition and ensures quantitative salt formation, with typical protocols employing 1.05-1.1 equivalents of acid per protonatable site [28]. The reaction proceeds through sequential protonation, with the more basic piperidine nitrogen protonating preferentially followed by the aniline nitrogen under more acidic conditions.
Alternative approaches utilizing monohydrochloride formation employ equimolar ratios of acid to base, though this may result in incomplete salt formation and mixed protonation states [20]. The selection between mono- and dihydrochloride forms depends on desired solubility characteristics and downstream synthetic requirements.
Dichloromethane-diethyl ether mixtures represent the optimal solvent system for hydrochloride salt precipitation, providing controlled crystallization conditions and minimal solvate formation [28]. The aprotic nature of dichloromethane prevents competing solvolysis reactions while maintaining substrate solubility throughout the salt formation process [22].
Methanol-based systems offer alternative conditions for salt formation, particularly suitable for highly polar substrates [21]. However, methanolic conditions may result in solvent incorporation into the crystal lattice, requiring subsequent drying procedures under reduced pressure [21].
Ethyl acetate solutions of hydrochloric acid provide another viable approach, offering controlled acid addition and predictable precipitation behavior . These systems demonstrate particular utility for large-scale operations where solvent recovery and environmental considerations are paramount.
Salt formation proceeds optimally at reduced temperatures, typically 0-25°C, to enhance crystallization quality and minimize thermal decomposition [25] [28]. Lower temperature conditions, ranging from -10 to 5°C, further improve crystal purity but may extend reaction times significantly [25].
The reaction kinetics depend strongly on stirring efficiency and acid addition rate, with controlled dropwise addition over 10-30 minute periods preventing localized high acid concentrations that could lead to decomposition [28]. Monitoring by thin-layer chromatography or nuclear magnetic resonance spectroscopy ensures complete starting material consumption [28].
Anti-solvent precipitation represents the preferred method for isolating hydrochloride salts, utilizing petroleum ether or toluene addition to dichloromethane solutions [21]. This approach provides controlled crystal growth and high recovery yields while minimizing impurity incorporation.
Direct crystallization from reaction mixtures offers an alternative isolation strategy, particularly suitable for systems where anti-solvent addition proves problematic [22]. This method requires careful temperature control and may necessitate seeding to initiate crystallization.
| Parameter | Optimal Conditions | Alternative Conditions | Considerations |
|---|---|---|---|
| Stoichiometry (HCl:Base) | 2:1 for dihydrochloride | 1:1 for monohydrochloride | Excess HCl prevents decomposition |
| Solvent System | DCM/Et₂O or MeOH | EtOAc/HCl solution | Aprotic solvents preferred |
| Temperature Range (°C) | 0-25 | -10 to 5 | Lower temperature improves purity |
| Reaction Time | 30 min - 2 h | 1-4 h | Monitor by TLC/NMR |
| Precipitation Method | Anti-solvent addition | Direct crystallization | Hygroscopicity control |
| Typical Yield (%) | 83-95 | 70-85 | Recrystallization may be needed |
The catalytic formation of piperidine heterocycles represents a sophisticated area of synthetic methodology, employing transition metal complexes to facilitate ring closure and functional group installation [15] [16] [19]. These approaches offer enhanced selectivity and efficiency compared to traditional thermal cyclization methods.
Copper-based catalytic systems utilizing tris(pyrazolyl)borate ligands demonstrate exceptional efficiency in intramolecular carbon-hydrogen amination reactions for piperidine synthesis [15]. These complexes facilitate nitrogen-fluoride bond activation in N-fluoride amides, promoting six-membered ring formation through a copper(I)/copper(II) catalytic cycle [15].
The mechanistic pathway involves initial coordination of the N-fluoride substrate to the copper center, followed by carbon-hydrogen bond activation and intramolecular cyclization [15]. The reaction proceeds optimally at 90°C in toluene solvent, achieving yields of 83-99% with excellent regioselectivity for piperidine formation over competing pyrrolidine products [15].
Ligand structure significantly influences catalytic performance, with bulky isopropyl substituents on the pyrazolyl rings enhancing both activity and selectivity [15]. The isolation and structural characterization of fluorinated copper(II) intermediates provides mechanistic insight into the catalytic cycle and guides further catalyst development [15].
Rhodium catalysis offers versatile approaches to piperidine synthesis through multiple mechanistic pathways [5] [18]. Carbometalation of dihydropyridines with boronic acids provides highly enantioselective access to 3-substituted tetrahydropyridines as piperidine precursors [5]. This methodology demonstrates broad functional group tolerance and scalability to gram quantities [5].
The catalytic cycle involves initial coordination of chiral phosphine ligands to rhodium, followed by transmetalation with phenyl boronic acid and subsequent carbometalation of the dihydropyridine substrate [5]. Regioselective protodemetalation completes the catalytic cycle, regenerating the active rhodium species [5].
Rhodium-catalyzed reductive transamination represents another powerful approach, enabling the synthesis of chiral piperidines from pyridinium salts through transfer hydrogenation [18]. This methodology employs formic acid as both reductant and proton source, achieving excellent diastereoselectivity and enantioselectivity without requiring chiral catalysts [18].
Iron catalysis provides economically attractive alternatives to noble metal systems for piperidine synthesis [17]. Knölker-type iron complexes demonstrate particular efficacy in imine hydrogenation and reductive amination reactions under hydrogen pressure [17].
The catalytic activity correlates strongly with electronic properties of the cyclopentadienone ligands, with electron-withdrawing substituents enhancing performance significantly [17]. Computational studies identify optimal substitution patterns, leading to catalyst designs that achieve complete conversion under mild conditions [17].
The synthetic accessibility of modified Knölker complexes enables systematic structure-activity relationship studies, revealing that para-trifluoromethyl substituents on phenyl groups provide optimal balance of activity and stability [17].
Ruthenium catalysts excel in hydrogen borrowing methodologies for piperidine synthesis, facilitating the coupling of readily available alcohols with amines through sequential oxidation-condensation-reduction sequences [16]. These systems demonstrate particular utility in constructing N-benzyl piperidines and other substituted derivatives [16].
Palladium-catalyzed approaches focus primarily on Heck-type cyclizations and oxidative amination reactions [19]. While these methods offer good functional group compatibility, they typically require higher temperatures and may show lower regioselectivity compared to other transition metal systems [19].
| Catalyst Type | Mechanism | Substrate Scope | Temperature (°C) | Selectivity | Yield Range (%) |
|---|---|---|---|---|---|
| Copper(I) Complexes | C-H Amination | N-Fluoride amides | 90 | Excellent | 83-99 |
| Rhodium(III) Complexes | Carbometalation/Cyclization | Dihydropyridines | 25-80 | High | 85-95 |
| Iron Knölker-type | Hydrogen Borrowing | Aldehydes/Imines | 45 | High | 100 |
| Ruthenium(II) Systems | Double Reductive Amination | Dicarbonyl compounds | 80-120 | Good | 65-90 |
| Palladium(II) Catalysts | Heck-type Cyclization | Halogenated precursors | 100-130 | Moderate | 60-86 |
The purification of N-phenylpiperidin-4-amine dihydrochloride requires specialized techniques that account for the ionic nature of the hydrochloride salt and potential impurities arising from synthetic processes [11] [12] [23] [26]. Effective purification strategies combine recrystallization and chromatographic approaches to achieve pharmaceutical-grade purity.
Ethanol-based recrystallization represents the most widely employed purification technique for piperidine derivatives, providing high purity crystals with minimal solvent retention [11]. The process involves dissolving the crude hydrochloride salt in hot ethanol, followed by controlled cooling to promote crystal formation [11]. Optimal conditions employ ethanol-water mixtures with water content adjusted to control solubility and crystallization kinetics.
The recrystallization process benefits from seeding with high-quality crystals to ensure consistent crystal form and minimize polymorphic variations [11]. Temperature control during cooling proves critical, with gradual cooling rates of 0.5-1°C per minute providing optimal crystal quality [23].
Methanol-based systems offer alternative recrystallization conditions, particularly suitable for compounds exhibiting limited ethanol solubility [11]. However, methanol systems may result in higher solvent retention, necessitating extended drying periods under reduced pressure [11].
Mixed solvent systems combining ethanol with ethyl acetate provide enhanced purification efficiency for complex impurity profiles [11]. The biphasic nature of these systems enables selective dissolution of impurities while maintaining product crystallization [11].
Column chromatography on silica gel using dichloromethane-methanol gradient elution provides excellent separation capabilities for piperidine derivatives [12] [26]. The gradient typically begins with 95:5 dichloromethane-methanol and progresses to 80:20 ratios to achieve complete elution [26].
The ionic nature of hydrochloride salts necessitates specific modifications to standard chromatographic protocols [12]. Addition of competing amines such as triethylamine to the mobile phase neutralizes acidic silanol groups, preventing peak broadening and compound degradation [12]. Typical amine modifier concentrations range from 0.1-1.0% volume percent in the elution solvent [12].
Basic alumina provides an alternative stationary phase for piperidine purification, offering reduced acid-base interactions compared to silica gel [12]. However, basic alumina typically exhibits lower separation efficiency and may require larger column volumes to achieve equivalent purification [12].
Hexane-ethyl acetate gradient systems demonstrate utility for free base purification prior to salt formation [26]. These systems provide excellent separation of aromatic impurities and unreacted starting materials while maintaining good recovery yields [26].
Acid-base extraction sequences offer highly efficient purification for basic compounds, exploiting solubility differences between neutral and protonated forms [23]. The process involves dissolution of the crude product in aqueous hydrochloric acid, extraction of neutral impurities with organic solvents, followed by basification and re-extraction of the purified free base [23].
This methodology achieves recovery yields of 85-95% while effectively removing neutral and acidic impurities [23]. The technique proves particularly valuable for large-scale purifications where chromatographic methods become economically prohibitive [23].
Crystallization from mixed solvent systems utilizing dichloromethane-petroleum ether combinations provides ultra-high purity products suitable for pharmaceutical applications [23]. These systems achieve purities exceeding 99.0% with yellowness indices below 10, indicating minimal coloration [23].
The crystallization process benefits from controlled anti-solvent addition, with petroleum ether added dropwise to dichloromethane solutions until incipient crystallization occurs [21]. Subsequent storage at reduced temperatures promotes complete crystallization with minimal impurity incorporation [21].
Process optimization studies demonstrate that yellowness can be reduced from initial values of 20-50 to final values below 10 through appropriate purification protocols [23]. This improvement correlates directly with removal of colored impurities and represents a critical quality parameter for pharmaceutical applications [23].
| Technique | Solvent System | Purity Achieved (%) | Recovery Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Recrystallization (Ethanol) | EtOH or EtOH/H₂O | 95-99 | 70-85 | Simple, high purity | May require multiple steps |
| Recrystallization (Methanol) | MeOH or MeOH/EtOAc | 90-95 | 75-90 | Good recovery | Solvent retention |
| Column Chromatography (Silica) | DCM/MeOH gradient | 90-98 | 80-95 | Excellent separation | Time consuming |
| Column Chromatography (Basic Alumina) | Hexane/EtOAc | 85-95 | 70-85 | Basic conditions | Lower capacity |
| Acid-Base Extraction | Aqueous HCl/NaOH | 90-95 | 85-95 | High recovery | Multiple extractions |
| Crystallization (Mixed Solvents) | DCM/Petroleum ether | 95-99 | 60-80 | High purity | Lower yield |
N-phenylpiperidin-4-amine dihydrochloride demonstrates distinctive solubility patterns that reflect its ionic nature and structural characteristics. The compound exists as a dihydrochloride salt, which significantly enhances its solubility in polar solvents compared to its free base form [2].
In polar protic solvents, the compound shows exceptional solubility in water due to the presence of two hydrochloride groups that enhance ionic interactions with water molecules [2]. The solubility reaches 10 mg/ml in both dimethyl sulfoxide and phosphate buffered saline at pH 7.2, demonstrating optimal dissolution under physiological conditions [2]. Methanol provides moderate solubility at 1 mg/ml, while ethanol shows limited solubility at 0.25 mg/ml [2]. Among polar aprotic solvents, N,N-dimethylformamide exhibits the lowest solubility at 0.16 mg/ml [2].
The compound's solubility behavior follows predictable patterns based on solvent polarity and hydrogen bonding capacity. Polar protic solvents that can participate in hydrogen bonding with the protonated amine groups demonstrate superior dissolution properties. The dihydrochloride salt formation effectively converts the poorly water-soluble free base into a highly soluble ionic compound suitable for pharmaceutical applications .
Temperature effects on solubility are pronounced across all polar solvents, with increasing temperature generally enhancing dissolution rates. This temperature dependence is particularly important for formulation development and analytical procedures requiring complete dissolution .
| Solvent System | Polarity | Solubility | pH Effect | Temperature Effect |
|---|---|---|---|---|
| Water (H₂O) | Polar protic | Highly soluble (enhanced by diHCl salt) | pH dependent - more soluble at lower pH | Solubility increases with temperature |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | 10 mg/ml | Not pH dependent | Solubility increases with temperature |
| Phosphate buffered saline (PBS, pH 7.2) | Polar protic (buffered) | 10 mg/ml | Optimized at pH 7.2 | Solubility increases with temperature |
| Methanol (MeOH) | Polar protic | 1 mg/ml | Slight pH effect | Solubility increases with temperature |
| Ethanol (EtOH) | Polar protic | 0.25 mg/ml | Slight pH effect | Solubility increases with temperature |
| N,N-Dimethylformamide (DMF) | Polar aprotic | 0.16 mg/ml | Not pH dependent | Solubility increases with temperature |
N-phenylpiperidin-4-amine dihydrochloride exhibits good thermal stability under normal laboratory and storage conditions. The compound shows no decomposition when used according to standard specifications, indicating adequate thermal stability for typical applications [4]. However, comprehensive differential scanning calorimetry and thermogravimetric analysis data remain limited in the available literature.
The thermal decomposition profile, when it occurs under extreme conditions, produces carbon oxides and nitrogen oxides as primary decomposition products [4]. This decomposition pattern is consistent with organic compounds containing aromatic rings and nitrogen-containing heterocycles. The absence of specific decomposition temperature data suggests that thermal degradation occurs gradually rather than at a distinct melting point, which is characteristic of salt forms of organic compounds.
Thermal stability is maintained under normal storage conditions, but the compound should be protected from prolonged exposure to elevated temperatures. The crystalline dihydrochloride salt form provides enhanced thermal stability compared to the free base, as ionic interactions within the crystal lattice contribute to overall molecular stability [4].
For analytical applications requiring thermal analysis, standard differential scanning calorimetry protocols can be employed to characterize phase transitions and thermal events. The compound's thermal behavior should be evaluated within the context of its intended application, particularly for formulation development where thermal processing may be required [5].
| Parameter | Value/Specification |
|---|---|
| Thermal Stability | No decomposition if used according to specifications |
| Decomposition Temperature | Not specifically reported |
| Thermal Decomposition Products | Carbon oxides, nitrogen oxides |
| Storage Temperature | Room temperature / 2-8°C for long-term |
| Incompatible Materials | Strong oxidizing agents |
The pH-dependent dissociation behavior of N-phenylpiperidin-4-amine dihydrochloride is governed by its predicted pKa value of 9.83 ± 0.10 for the free base form [6]. This relatively high pKa indicates that the compound exists predominantly in protonated forms under physiological and mildly acidic conditions.
In strongly acidic environments (pH 0-2), the compound exists as a fully protonated dihydrochloride salt, exhibiting maximum solubility and stability [6] . As pH increases toward neutral conditions (pH 6-8), the compound transitions through mixed protonation states, with optimal stability and solubility characteristics for biological applications occurring around pH 7.2 .
The pH range between 6-8 represents the optimal window for aqueous formulations, where the compound maintains good solubility while avoiding precipitation risks associated with higher pH values . Above pH 8, the free base form begins to predominate, leading to decreased solubility and potential precipitation from aqueous solutions.
pH-dependent behavior is particularly important for analytical method development and formulation science. Aqueous solutions should be buffered near neutral pH (6-7) to prevent decomposition and maintain consistent chemical behavior . The compound's behavior follows predictable patterns based on Henderson-Hasselbalch equations, allowing for rational formulation design.
At extreme alkaline conditions (pH > 10), the compound exists primarily as the free base, showing very low aqueous solubility and increased susceptibility to degradation reactions [6] . This pH range should be avoided in practical applications to prevent precipitation and chemical instability.
| pH Range | Predominant Species | Solubility Behavior | Chemical Stability | Practical Application |
|---|---|---|---|---|
| 0.0 - 2.0 | Fully protonated dihydrochloride salt | Highest solubility | Stable | Formulation pH |
| 2.0 - 4.0 | Primarily diprotonated form | High solubility | Stable | Acidic formulations |
| 4.0 - 6.0 | Mixed protonation states | Moderate solubility | Stable | Controlled release |
| 6.0 - 8.0 | Monoprotonated form predominant | Optimal for biological systems | Most stable | Physiological pH |
| 8.0 - 10.0 | Free base form increasing | Decreasing solubility | Generally stable | Precipitation risk |
| 10.0 - 12.0 | Primarily free base | Low solubility | Potential degradation | Avoid this pH range |
| 12.0 - 14.0 | Fully deprotonated free base | Very low solubility | Prone to degradation | Avoid this pH range |